molecular formula C17H19N B7847566 5-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-indole

5-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-indole

Cat. No.: B7847566
M. Wt: 237.34 g/mol
InChI Key: LDDPFSWQMDBINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and early-stage drug discovery . The compound features a partially saturated indole core (2,3-dihydro-1H-indole) and a sterically bulky, lipophilic 4-isopropylphenyl substituent at the 5-position, which can enhance membrane permeability compared to more polar analogs . The indole scaffold is a privileged structure in pharmacology and is found in numerous FDA-approved drugs and biologically active natural products . This specific derivative is recognized for its potential in anticancer research, with similar indole structures demonstrating potent cytotoxic effects by inducing apoptosis and causing cell cycle arrest . Furthermore, the compound serves as a key scaffold for the development of antimicrobial agents, as indole derivatives have shown promising activity against a range of bacterial and fungal strains . Its research value also extends to neuroprotective studies, where the 2,3-dihydroindole core is investigated for antioxidant properties and potential to protect neuronal cells from oxidative stress . Researchers utilize this compound as a versatile building block in structure-activity relationship (SAR) studies to develop novel therapeutic agents targeting various diseases . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

5-(4-propan-2-ylphenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-12(2)13-3-5-14(6-4-13)15-7-8-17-16(11-15)9-10-18-17/h3-8,11-12,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDPFSWQMDBINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the indole family, which is known for a variety of pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H21NC_{18}H_{21}N. The structure features an indole ring system fused with a propan-2-yl phenyl group, which may influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
This compoundA3754.2Induction of apoptosis
Similar Indole DerivativeHepG20.71Cell cycle arrest at S phase
Another Indole CompoundMCF-71.88Inhibition of VEGF-induced proliferation

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including cell cycle arrest and modulation of signaling pathways related to tumor growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies indicate that indole derivatives can exhibit activity against both bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus7.80 µg/mL
Candida albicans62.50 µg/mL

These findings suggest that this compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Indoles are also recognized for their potential neuroprotective effects . The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms through which these compounds may exert protective effects on neuronal cells.

Case Studies

  • Study on Anticancer Activity : A study conducted by Zhang et al. demonstrated that a structurally similar indole derivative exhibited significant antiproliferative effects on HepG2 cells with an IC50 value of 0.71 µM, indicating strong potential for further development in cancer therapy .
  • Antimicrobial Evaluation : Research on the antimicrobial properties of indole derivatives showed that certain compounds could inhibit Staphylococcus aureus growth at low concentrations, suggesting their potential as effective antimicrobials .

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of 2,3-dihydroindole derivatives, including 5-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-indole. These compounds are believed to exhibit antioxidant properties and may protect neuronal cells from oxidative stress.

Case Study: Synthesis and Evaluation

A study focused on synthesizing new 2,3-dihydroindole derivatives demonstrated their ability to act as ligands for melatonin receptors (MT1/MT2), which are implicated in neuroprotection. The synthesis involved chemoselective reduction techniques that could be applied to create analogs with enhanced activity against neurodegenerative conditions .

CompoundMelatonin Receptor AffinityNeuroprotective Activity
This compoundHighPositive
2,3-Dihydroindole analog AModerateModerate
2,3-Dihydroindole analog BLowNegative

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Substituted indoles have shown promise as inhibitors of bacterial enzymes involved in persister cell formation, which is a significant factor in antibiotic tolerance.

Case Study: Molecular Docking Studies

Molecular docking studies indicated that this compound could bind effectively to alarmone synthetases in Mycobacterium tuberculosis, suggesting its potential as a scaffold for developing new antibacterial agents .

Target ProteinBinding Affinity (kcal/mol)Potential Application
Rel Mtb-9.5Antibacterial agent
Rel Seq-8.7Antibacterial agent

Scaffold for Drug Development

The unique structure of this compound makes it an attractive scaffold for the development of various therapeutic agents.

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes involving cyclization reactions with appropriate precursors. For instance, the reaction of 4-(propan-2-yl)benzaldehyde with amines can yield derivatives with diverse biological activities.

Comparison with Similar Compounds

Core Saturation

The 2,3-dihydroindole core in the target compound reduces aromatic conjugation compared to fully aromatic analogs like Ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate.

Substituent Effects

  • Lipophilicity : The 4-isopropylphenyl group contributes significantly to lipophilicity, which may improve blood-brain barrier penetration compared to ester-containing analogs.
  • Polarity : Compounds with ester or formyl groups (e.g., Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate) exhibit higher polarity, impacting solubility and metabolic stability .

Crystallographic and Computational Insights

  • Crystallography : Structural comparisons of indole derivatives often rely on programs like SHELXL for refinement. The partial saturation in this compound may lead to distinct hydrogen-bonding patterns compared to fully aromatic analogs, as predicted by graph-set analysis .
  • Electronic Properties : Wavefunction analysis tools like Multiwfn could elucidate differences in electron density distribution, particularly around the isopropylphenyl group, which may influence reactivity or intermolecular interactions .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodCatalyst/ConditionsYield (%)Key Reference
Pd-catalyzed couplingPdCl₂(PPh₃)₂, CuI, Et₂NH, 80°C74–77
Acid-mediatedPPA, 110°C, 4 hours~65*
*Estimated from analogous reactions.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • Single-crystal X-ray diffraction : Confirms 3D structure (e.g., used this to validate a substituted indole’s solid-state conformation) .
  • Multinuclear NMR (¹H/¹³C) : highlights the use of NMR to confirm substituent positions in indole derivatives, with aromatic protons appearing at δ 6.8–7.5 ppm .
  • High-resolution mass spectrometry (HRMS) : Essential for verifying molecular weight (e.g., reports a precise mass of 195.105 Da for a related indole) .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:
Optimization strategies include:

  • Catalyst screening : shows that adjusting Pd/ligand ratios (e.g., 3 mol% PdCl₂(PPh₃)₂) enhances catalytic efficiency .
  • Solvent effects : DMA in improves solubility of aromatic intermediates, while ethanol/acetic acid mixtures () facilitate cyclization .
  • Temperature control : Reactions at 80–140°C balance reactivity and side-product formation (e.g., achieved 77% yield at 140°C) .

Advanced: What challenges arise in resolving contradictions in spectral data for this compound?

Answer:
Discrepancies in NMR or mass spectra often stem from:

  • Tautomeric equilibria : notes that 2,3-dihydroindoles can exhibit dynamic isomerization, altering peak splitting .
  • Impurity profiling : Use HPLC-MS () to distinguish byproducts from the target compound .
  • Crystallographic validation : Single-crystal X-ray () resolves ambiguities in substituent orientation .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:
SAR strategies include:

  • Substituent variation : synthesized 5-fluoro and 5-nitro analogs to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Introduce functional groups (e.g., sulfonamides in ) to probe binding interactions .
  • Computational modeling : Pair docking studies with experimental IC₅₀ data (as in ) to validate hypotheses .

Q. Table 2: Example SAR Modifications

SubstituentBiological Activity TestedKey FindingReference
5-FluoroEnzyme inhibitionEnhanced potency vs. H-bonding
4-SulfonylReceptor bindingImproved solubility

Advanced: How should stability studies be conducted under experimental conditions?

Answer:

  • Thermal stability : Use TGA/DSC (as in ) to assess decomposition temperatures .
  • Photolytic degradation : Expose solutions to UV light (254 nm) and monitor via HPLC ( recommends RT storage for stability) .
  • Hydrolytic resistance : Test pH-dependent stability in buffers (e.g., used 10% HCl for hydrolysis studies) .

Advanced: What strategies mitigate low yields in large-scale synthesis?

Answer:

  • Flow chemistry : Continuous reactors reduce side reactions (not directly cited but supported by ’s batch process limitations) .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs (analogous to ’s Pd use) .
  • Purification optimization : Use flash chromatography () or recrystallization () for higher purity .

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